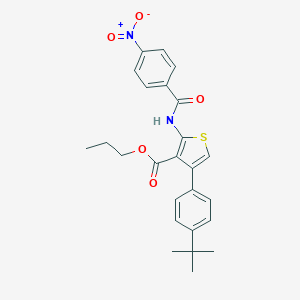![molecular formula C20H21BrN4O2S B446034 N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide](/img/structure/B446034.png)
N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide is a complex organic compound that features a combination of pyrazole, benzylidene, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 3-methyl-2-thiophenecarbohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-methoxybenzaldehyde: A benzaldehyde derivative used in the synthesis of the compound.
3-methyl-2-thiophenecarbohydrazide: A thiophene derivative that forms part of the final compound.
Uniqueness
N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide is unique due to its combination of pyrazole, benzylidene, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21BrN4O2S |
|---|---|
Molecular Weight |
461.4g/mol |
IUPAC Name |
N-[(E)-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H21BrN4O2S/c1-12-7-8-28-19(12)20(26)23-22-10-15-5-6-16(17(9-15)27-4)11-25-14(3)18(21)13(2)24-25/h5-10H,11H2,1-4H3,(H,23,26)/b22-10+ |
InChI Key |
WNYUIEFXUJOSBW-LSHDLFTRSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide](/img/structure/B445952.png)
![N-(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B445953.png)
![ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B445954.png)


![1-[4-(1-adamantyl)phenyl]-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B445958.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B445959.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B445963.png)
![N-{4-[N-({3-chloro-6-nitro-1-benzothien-2-yl}carbonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B445965.png)
![6-Ethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445966.png)
![5-[(4-chlorophenyl)acetyl]-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B445970.png)
![N-(1-adamantyl)-2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B445973.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B445975.png)
